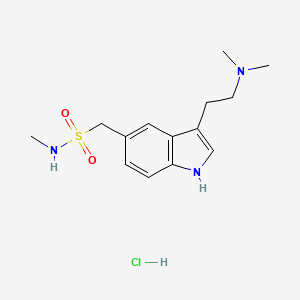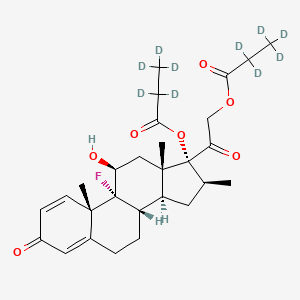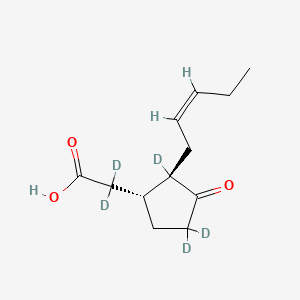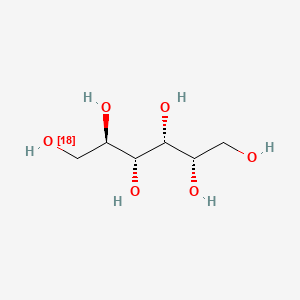
D-Sorbitol-18O-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sorbitol-18O-1: is a stable isotope-labeled compound, specifically an 18O-labeled form of D-SorbitolThe 18O labeling is used for various scientific research purposes, including metabolic studies and tracing experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sorbitol-18O-1 is synthesized by incorporating the stable isotope 18O into D-Sorbitol. This can be achieved through isotopic exchange reactions where D-Sorbitol is treated with 18O-labeled water under controlled conditions. The reaction typically involves the use of catalysts to facilitate the incorporation of the 18O isotope into the hydroxyl groups of D-Sorbitol .
Industrial Production Methods: The industrial production of this compound involves large-scale isotopic exchange processes. The production process is carefully monitored to ensure the purity and consistency of the labeled compound. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: D-Sorbitol-18O-1 undergoes various chemical reactions, including:
Reduction: D-Sorbitol can be reduced to form other sugar alcohols under specific conditions.
Substitution: The hydroxyl groups in D-Sorbitol can be substituted with other functional groups through various chemical reactions
Common Reagents and Conditions:
Oxidation: NAD+ and SDH are commonly used reagents for the oxidation of D-Sorbitol.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of D-Sorbitol.
Substitution: Various reagents, including acids and bases, can be used to facilitate substitution reactions
Major Products Formed:
Oxidation: D-Fructose is a major product formed from the oxidation of D-Sorbitol.
Reduction: Reduced sugar alcohols are formed from the reduction of D-Sorbitol.
Substitution: Substituted sugar alcohols with different functional groups are formed from substitution reactions
Scientific Research Applications
Chemistry: D-Sorbitol-18O-1 is used in metabolic studies to trace the pathways of sugar metabolism. The 18O label allows researchers to track the movement and transformation of the compound within biological systems .
Biology: In biological research, this compound is used to study the metabolic processes of cells and organisms. It helps in understanding how cells utilize and transform sugar alcohols .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of sugar alcohols. It is also used in the development of new therapeutic agents and diagnostic tools .
Industry: In the industrial sector, this compound is used as a stabilizing excipient, isotonicity agent, sweetener, humectant, thickener, and dietary supplement. Its stable isotope labeling makes it valuable for quality control and product development .
Mechanism of Action
D-Sorbitol-18O-1 exerts its effects through its role as a sugar alcohol. It is metabolized by enzymes such as sorbitol dehydrogenase, which converts it to D-Fructose. The 18O label allows researchers to track the metabolic pathways and interactions of the compound within biological systems. The molecular targets and pathways involved include the enzymes and metabolic processes that utilize sugar alcohols .
Comparison with Similar Compounds
D-Sorbitol: The non-labeled form of D-Sorbitol, commonly used as a sugar substitute and in various industrial applications
D-Mannitol: Another six-carbon sugar alcohol with similar properties and applications as D-Sorbitol
Xylitol: A five-carbon sugar alcohol used as a sugar substitute and in various industrial applications
Uniqueness: D-Sorbitol-18O-1 is unique due to its 18O labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into metabolic pathways and interactions that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i7+2 |
InChI Key |
FBPFZTCFMRRESA-VGBVZISKSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C[18OH])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


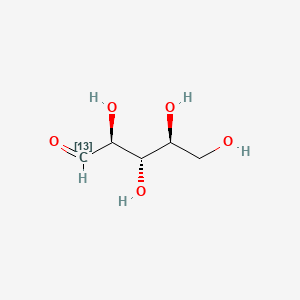
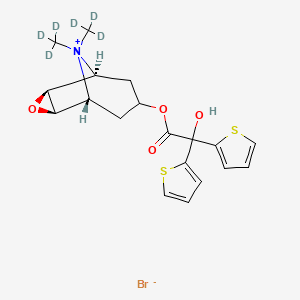
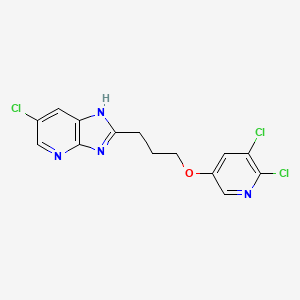
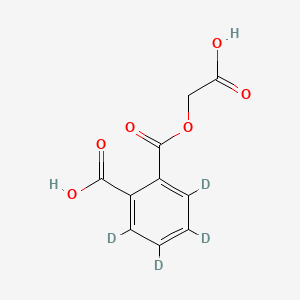
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
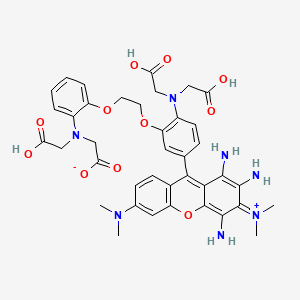
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
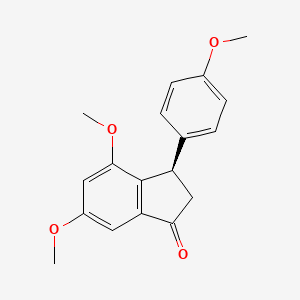
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
